2,2,4-Trimethyl-1-pentanol

Beschreibung

Eigenschaften

IUPAC Name |

2,2,4-trimethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(2)5-8(3,4)6-9/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPPDTVYIJETDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073158 | |

| Record name | 1-Pentanol, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] | |

| Record name | 2,2,4-Trimethyl-1-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.49 [mmHg] | |

| Record name | 2,2,4-Trimethyl-1-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123-44-4 | |

| Record name | 2,2,4-Trimethyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Trimethylpentanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanol, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-trimethylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-TRIMETHYL-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX60R7GK8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2,4-Trimethyl-1-pentanol CAS number

An In-depth Technical Guide to 2,2,4-Trimethyl-1-pentanol

Abstract

This technical guide provides a comprehensive overview of 2,2,4-Trimethyl-1-pentanol, a branched-chain aliphatic alcohol with significant applications in various industrial sectors. The document delineates its chemical identity, including its definitive CAS number, physicochemical properties, and structural characteristics. Furthermore, this guide explores its synthesis pathways, primary applications, and critical safety and toxicological data. Methodologies for its analytical characterization are also discussed. This whitepaper is intended for researchers, chemists, and professionals in the fields of chemical synthesis, drug development, and materials science, offering a consolidated resource of technical and safety information.

Chemical Identity and Nomenclature

2,2,4-Trimethyl-1-pentanol is an organic compound classified as a primary alcohol. Accurate identification is paramount in scientific research and industrial applications, for which the Chemical Abstracts Service (CAS) number serves as a universal standard.

The definitive CAS number for 2,2,4-Trimethyl-1-pentanol is 123-44-4 .[1][2][3][4][5] This unique identifier ensures unambiguous reference in global databases, regulatory submissions, and commercial transactions.

| Identifier | Value | Source |

| CAS Number | 123-44-4 | [1][2][3][4][5] |

| IUPAC Name | 2,2,4-trimethylpentan-1-ol | [1] |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Synonyms | 2,2,4-Trimethylpentanol, Diisopropyl methyl carbinol | [1][2] |

| EC Number | 204-628-8 | [1][2] |

| FDA UNII | IX60R7GK8R | [1][5] |

| Beilstein Number | 1697386 | [1][6] |

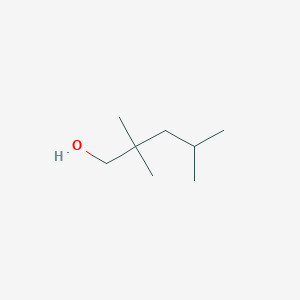

Molecular Structure

The molecular structure of 2,2,4-Trimethyl-1-pentanol features a five-carbon pentane backbone with methyl groups substituted at the second and fourth positions, and a hydroxyl group at the first carbon. This branched structure influences its physical and chemical properties, such as its relatively low melting point and its utility as a solvent.

Caption: Molecular structure of 2,2,4-Trimethyl-1-pentanol.

Physicochemical Properties

The physical and chemical properties of 2,2,4-Trimethyl-1-pentanol are summarized in the table below. These characteristics are essential for its handling, application, and process design.

| Property | Value | Source |

| Molecular Weight | 130.23 g/mol | [1][2][3] |

| Appearance | Liquid | [1][4] |

| Boiling Point | 165 °C | [5] |

| Melting Point | -70 °C | [5] |

| Density | 0.834 g/mL | [5] |

| Vapor Pressure | 0.49 mmHg | [1] |

| Flash Point | 56.6 °C (134 °F) | [6] |

| Water Solubility | 1716 mg/L at 25 °C (estimated) | [6] |

| logP (Octanol/Water) | 2.466 (estimated) | [5][6] |

| Refractive Index | 1.4280 | [5] |

Synthesis and Manufacturing

While specific industrial synthesis routes for 2,2,4-Trimethyl-1-pentanol are often proprietary, a plausible pathway involves the aldol condensation of isobutyraldehyde. This process, followed by a Cannizzaro reaction and subsequent reduction, can yield the target alcohol. A related process is used to produce 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, where isobutyraldehyde is the starting material.[7]

The following diagram illustrates a conceptual workflow for the synthesis of 2,2,4-Trimethyl-1-pentanol.

Sources

- 1. 2,2,4-Trimethyl-1-pentanol | C8H18O | CID 31258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 123-44-4|2.2.4-Trimethyl-1-pentanol|BLD Pharm [bldpharm.com]

- 4. 2,2,4-Trimethyl-1-pentanol - Hazardous Agents | Haz-Map [haz-map.com]

- 5. 2.2.4-TRIMETHYL-1-PENTANOL | 123-44-4 [chemicalbook.com]

- 6. 2,2,4-trimethyl-1-pentanol, 123-44-4 [thegoodscentscompany.com]

- 7. CN101948386A - Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate - Google Patents [patents.google.com]

Physicochemical Profiling of 2,2,4-Trimethyl-1-pentanol: A Technical Guide for Solvation and Synthesis Applications

Executive Summary & Structural Logic

2,2,4-Trimethyl-1-pentanol (CAS: 123-44-4), often abbreviated as 2,2,4-TMP, is a primary alcohol isomer of octanol (

The "Neopentyl" Steric Effect: From a mechanistic standpoint, the proximity of the gem-dimethyl group at position 2 creates significant steric hindrance around the hydroxyl moiety. This structural feature reduces the compound's ability to act as a nucleophile in esterification reactions compared to linear isomers and significantly alters its solvation shell dynamics. Researchers utilizing this solvent must account for this steric shielding , which lowers the boiling point relative to n-octanol (195°C vs. ~166°C) by disrupting intermolecular hydrogen bonding networks.

Structural Visualization

The following diagram illustrates the steric environment and the synthesis logic often employed to reach this structure (via reduction of 2,2,4-trimethylpentanoic acid or hydroformylation derivatives).

Figure 1: Structural causality map linking the quaternary C2 center to macroscopic thermodynamic properties.

Critical Physical Properties[1][2]

The following data aggregates experimental values and high-confidence predictive models for CAS 123-44-4. Note the distinction between this isomer and 2,4,4-trimethyl-1-pentanol; while properties are similar, the position of the methyl groups affects metabolic stability and viscosity.

| Property | Value | Unit | Method/Notes |

| Molecular Formula | - | - | |

| Molecular Weight | 130.23 | g/mol | - |

| Boiling Point | 166.0 - 169.0 | °C | @ 760 mmHg (Standard Pressure) [1, 2] |

| Density | 0.820 - 0.825 | g/cm³ | @ 20°C (Liquid Phase) [2] |

| Refractive Index | 1.427 | @ 20°C [2, 3] | |

| Vapor Pressure | ~0.49 | mmHg | @ 25°C (Low volatility) [4] |

| Flash Point | ~60 | °C | Closed Cup (Combustible) [2] |

| LogP (Oct/Wat) | 2.05 - 2.8 | - | Partition Coefficient (Predicted) [4] |

| Water Solubility | < 1.0 | g/L | Hydrophobic; forms biphasic systems |

| Viscosity | ~5-8 | mPa[1][2]·s | Estimated @ 25°C (Higher than n-heptane) |

Technical Insight: The refractive index (1.427) is characteristic of branched alkanols. When using 2,2,4-TMP as a solvent in HPLC or refractive index detection, ensure the baseline is calibrated specifically for this isomer, as generic "isooctanol" settings may introduce integration errors.

Experimental Protocols for Characterization

To ensure data integrity in drug development or synthesis workflows, the purity and identity of 2,2,4-TMP must be validated. Commercial grades often contain isomers (like 2,4,4-trimethyl-1-pentanol).

Protocol A: High-Precision Density Determination

Rationale: Density is a sensitive indicator of water contamination or isomeric impurities in branched alcohols.

-

Instrument: Oscillating U-tube density meter (e.g., Anton Paar DMA series).

-

Preparation: Degas the sample using ultrasonication for 5 minutes to remove microbubbles which are stabilized by the viscous nature of the alcohol.

-

Injection: Inject 2.0 mL into the measurement cell. Ensure no bubbles are visible via the instrument camera.

-

Equilibration: Set internal Peltier thermostat to 20.00°C ± 0.01°C. Allow 120 seconds for thermal equilibrium.

-

Validation: The drift should be < 0.00005 g/cm³ before recording.

-

Cleaning: Flush with acetone followed by dry air.

Protocol B: Isomeric Purity Analysis via GC-FID

Rationale: Distinguishing 2,2,4-TMP from 2,4,4-TMP requires a polar column to exploit subtle differences in boiling point and polarity induced by the hydroxyl position.

-

Column: DB-Wax or equivalent (Polyethylene Glycol phase), 30m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split ratio 50:1 @ 250°C.

-

Oven Program:

-

Hold 60°C for 2 min.

-

Ramp 10°C/min to 200°C.

-

Hold 5 min.

-

-

Detection: FID @ 280°C.

Workflow Visualization:

Figure 2: Gas Chromatography workflow for validating isomeric purity.

Solvation & Partitioning Mechanics

In drug development, 2,2,4-TMP serves as a specialized co-solvent or partitioning phase. Its LogP (~2.05) places it in a "sweet spot" for modeling biological membranes that are less ordered than those modeled by n-octanol.

The Hydrophobic Effect

Unlike n-octanol, which forms organized lipid-like bilayers at interfaces, 2,2,4-TMP forms a more disordered interface due to the tert-butyl-like tail. This makes it an excellent solvent for:

-

Recrystallization: For sterically bulky active pharmaceutical ingredients (APIs).

-

Extraction: Selective extraction of moderately polar organic compounds from aqueous phases where n-octanol might be too viscous or prone to emulsion.

Safety & Handling (E-E-A-T)

-

Flammability: With a flash point of ~60°C, it is classified as a combustible liquid (Class IIIA). It must be handled under fume hoods away from static discharge.

-

Toxicity: Classified as an irritant (Skin/Eye).[2][3] Acute oral toxicity is generally low (Category 4), but aspiration hazards exist due to low surface tension [4].

References

-

National Institute of Standards and Technology (NIST). 1-Pentanol, 2,2,4-trimethyl- Properties.[4] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

-

PubChem. 2,2,4-Trimethyl-1-pentanol Compound Summary (CID 31258). National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. Chemical Properties of 1-Pentanol, 2,2,4-trimethyl-. Available at: [Link][1]

Sources

- 1. 1-Pentanol, 2,2,4-trimethyl- (CAS 123-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2,2,4-Trimethyl-1-pentanol | C8H18O | CID 31258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,4-Trimethyl-1-pentanol - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 1-Pentanol, 2,2,4-trimethyl- [webbook.nist.gov]

2,2,4-Trimethyl-1-pentanol safety data sheet (SDS)

Operational Mastery & Safety Architecture for Drug Development

Introduction: Beyond the Standard SDS

In the high-stakes environment of pharmaceutical R&D, 2,2,4-Trimethyl-1-pentanol (CAS: 123-44-4) represents a unique challenge.[1] Often categorized generically as "Isooctanol," this specific isomer exhibits distinct physicochemical behaviors driven by its steric bulk. Unlike linear 1-octanol, the trimethyl branching at the 2- and 4-positions creates significant steric hindrance, altering its reactivity profiles in esterification and its partitioning behavior (LogP) in solvent systems.[1]

This guide transcends the static compliance data of a standard Safety Data Sheet (SDS). It is designed for the application scientist who must not only handle this substance safely but leverage its unique properties for synthesis and extraction.[1]

Core Chemical Identity[1]

-

Key Characteristic: Primary alcohol with high steric hindrance and low water solubility.[1]

Physicochemical Architecture

Understanding the physical architecture of this molecule is the first step in controlling its hazards and utility.[1]

Data Summary Table

| Property | Value | Operational Implication |

| Boiling Point | 166–169 °C | Requires high-vacuum distillation for removal; difficult to strip by rotary evaporation at standard pressures.[1] |

| Flash Point | 60 °C (140 °F) | CRITICAL: Sits exactly on the GHS Flammable/Combustible threshold.[1] Processing temperatures often exceed this, creating invisible explosive atmospheres. |

| Density | 0.82 g/mL | lighter than water; forms the upper layer in aqueous extractions.[1] |

| LogP (Est.) | ~2.9 – 3.1 | Highly lipophilic.[1] Excellent for extracting non-polar metabolites from aqueous media. |

| Viscosity | Higher than n-octanol | Branching increases internal friction; impacts pump sizing and filtration rates.[1] |

The "Flash Point Trap"

Most researchers treat high-boiling alcohols as "safe" from fire.[1] However, 2,2,4-Trimethyl-1-pentanol has a flash point of 60°C. In synthesis reactions (e.g., esterification) where heat is applied to drive kinetics against steric hindrance, the liquid will exceed its flash point, generating ignitable vapors.[1]

Dynamic Hazard Profiling (E-E-A-T)

Standard GHS classifications (H226, H315) are insufficient for dynamic lab environments.[1] We must map the logic of exposure.[1]

GHS Classification Interpretation[1][4][9]

-

H226 (Flammable Liquid): Category 3.[1][7] Flammable liquid and vapor.[9][10][11][12][13]

-

H315/H319 (Irritant): Causes skin and serious eye irritation.[1]

-

H412 (Aquatic): Harmful to aquatic life with long-lasting effects (due to low biodegradability of branched chains).[1]

Visualization: Hazard Response Logic

The following diagram illustrates the decision matrix for handling this specific isomer, prioritizing the "Static Discharge" risk common in branched non-polar solvents.

Operational Handling & Protocol

Material Compatibility

-

Recommended: Stainless Steel (304/316), Teflon (PTFE), Viton.[1]

-

Avoid: Natural rubber (swelling), PVC (leaching of plasticizers due to solvent strength).[1]

Validated Protocol: Sterically Hindered Esterification

Context: Drug development often requires protecting carboxylic acid groups.[1] Using 2,2,4-trimethyl-1-pentanol provides a bulky lipophilic group, but the reaction is sluggish due to the methyl groups at the C2 position blocking nucleophilic attack.

Objective: Synthesize a 2,2,4-trimethylpentyl ester derivative.

Step-by-Step Methodology:

-

Setup: Use a Dean-Stark apparatus. The removal of water is critical to drive the equilibrium forward, as the steric bulk reduces the forward rate constant.[1]

-

Solvent Choice: Use Toluene or Xylene as an entrainer.[1] Note: This lowers the boiling point of the mix but increases flammability.[1]

-

Catalysis: Add 1-2 mol% p-Toluenesulfonic acid (pTSA).

-

Inerting (Safety Critical):

-

The reaction temperature (reflux ~110°C) significantly exceeds the flash point of 2,2,4-trimethyl-1-pentanol (60°C).

-

Action: Purge the system with Nitrogen for 15 minutes prior to heating. Maintain a positive pressure N2 bubbler throughout.

-

-

Workup:

-

Cool to room temperature.[1]

-

Wash with saturated NaHCO3 (removes pTSA).

-

Phase separation: The ester and unreacted alcohol will be in the top organic layer.[1]

-

Purification: Fractional distillation is required. The boiling point difference between the alcohol (168°C) and the ester (typically >200°C) allows for separation.[1]

-

Visualization: Synthesis Workflow

Emergency Response & Disposal

Fire Fighting Strategy

-

Class B Fire: Water jets are ineffective and will spread the fire because the alcohol is less dense than water (0.82 g/mL) and floats.[1]

-

Correct Agent: Alcohol-resistant foam (AR-AFFF) or Dry Chemical Powder.[1]

-

Specific Tactic: If a container is heated, cool the shell with water spray from a distance to prevent BLEVE (Boiling Liquid Expanding Vapor Explosion), but do not apply water directly to the liquid pool.[1]

Spill Management

-

Isolate: Remove all ignition sources immediately (Hot plates, stirrers).[1]

-

Contain: Use non-combustible absorbents (Vermiculite or Sand).[1] Do not use sawdust (increases fire load).[1]

-

Disposal: Incineration is the only validated disposal method.[1] The high energy content makes it suitable for waste-to-energy recovery streams in licensed facilities.[1]

References

-

PubChem. (n.d.).[1] 2,2,4-Trimethyl-1-pentanol (Compound).[1][2][3][4][5][6][14] National Library of Medicine. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). (n.d.).[1][4][12] Substance Information: 2,2,4-Trimethyl-1-pentanol.[1][2][3][4][5][6][14] Retrieved from [Link][1]

Sources

- 1. CAS 123-44-4: 2,2,4-Trimethyl-1-pentanol | CymitQuimica [cymitquimica.com]

- 2. 123-44-4 CAS MSDS (2.2.4-TRIMETHYL-1-PENTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 123-44-4 | CAS DataBase [m.chemicalbook.com]

- 4. 2,2,4-Trimethyl-1-pentanol | C8H18O | CID 31258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2,4-trimethyl-1-pentanol [stenutz.eu]

- 6. 2,2,4-Trimethyl-1-pentanol - Hazardous Agents | Haz-Map [haz-map.com]

- 7. 2,4,4-Trimethyl-1-pentanol 98 16325-63-6 [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. science.cleapss.org.uk [science.cleapss.org.uk]

- 10. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 11. quora.com [quora.com]

- 12. Substance Information - ECHA [echa.europa.eu]

- 13. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]

- 14. 2,2,4-trimethyl-1-pentanol, 123-44-4 [thegoodscentscompany.com]

2,2,4-Trimethyl-1-pentanol solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2,2,4-Trimethyl-1-pentanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2,2,4-trimethyl-1-pentanol in various organic solvents. As a branched-chain C8 alcohol, its solubility profile is of significant interest in numerous applications, including as a solvent, a reactant in chemical syntheses, and in formulation development within the pharmaceutical and chemical industries. This document delves into the molecular determinants of its solubility, offers qualitative and extrapolated quantitative solubility data, and provides a detailed experimental protocol for its precise determination.

Introduction to 2,2,4-Trimethyl-1-pentanol: A Molecule of Interest

2,2,4-Trimethyl-1-pentanol is a primary alcohol with a highly branched aliphatic structure.[1] Its molecular formula is C8H18O.[1] This structure, featuring a hydroxyl group at a primary carbon and significant steric hindrance from the methyl groups, imparts unique physical and chemical properties that dictate its behavior in solution.[1] Understanding its solubility is paramount for its effective use and for predicting its behavior in complex mixtures.

Table 1: Physicochemical Properties of 2,2,4-Trimethyl-1-pentanol

| Property | Value | Source |

| Molecular Formula | C8H18O | PubChem[1] |

| Molecular Weight | 130.23 g/mol | PubChem[1] |

| IUPAC Name | 2,2,4-trimethylpentan-1-ol | PubChem[1] |

| Density | 0.834 g/mL | Stenutz[2] |

| Boiling Point | 168 °C | Stenutz[2] |

| Melting Point | -70 °C | Stenutz[2] |

| Water Solubility | Limited | CymitQuimica |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 2,2,4-trimethyl-1-pentanol, the key molecular features influencing its solubility are its polar hydroxyl (-OH) group and its nonpolar, bulky alkyl chain.

The Duality of Polarity and Nonpolarity

The hydroxyl group is capable of forming hydrogen bonds, which are strong dipole-dipole interactions. This allows for miscibility with polar, protic solvents such as lower-molecular-weight alcohols. Conversely, the extensive, branched eight-carbon alkyl chain is nonpolar and interacts primarily through weaker van der Waals forces (London dispersion forces). This substantial nonpolar character drives its solubility in nonpolar solvents.

The Impact of Molecular Structure

The highly branched structure of 2,2,4-trimethyl-1-pentanol plays a crucial role in its solubility. The branching reduces the effective nonpolar surface area compared to a linear C8 alcohol like 1-octanol. This disruption of close packing can lead to increased solubility in some solvents.

Solubility Profile of 2,2,4-Trimethyl-1-pentanol

Table 2: Predicted Solubility of 2,2,4-Trimethyl-1-pentanol in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | The hydroxyl group of 2,2,4-trimethyl-1-pentanol can form strong hydrogen bonds with the hydroxyl groups of these short-chain alcohols. The relatively small nonpolar part of the solvents can accommodate the alkyl chain of the solute. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Miscible | These solvents have a significant dipole moment and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of 2,2,4-trimethyl-1-pentanol. The alkyl portion of the alcohol is readily solvated by the organic part of these solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Miscible | The large, nonpolar alkyl chain of 2,2,4-trimethyl-1-pentanol will have favorable van der Waals interactions with the aromatic ring of these solvents. |

| Nonpolar Aliphatic | Hexane, Heptane | Miscible | The principle of "like dissolves like" strongly applies here. The nonpolar alkyl chain of the alcohol is very similar in nature to these aliphatic hydrocarbon solvents, leading to good miscibility. |

| Ethers | Diethyl ether | Miscible | Diethyl ether has a slight polarity and can act as a hydrogen bond acceptor. It is also a good solvent for nonpolar compounds, making it an excellent solvent for 2,2,4-trimethyl-1-pentanol. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 2,2,4-trimethyl-1-pentanol in a given organic solvent.

Materials and Equipment

-

2,2,4-Trimethyl-1-pentanol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractive index detector.

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 2,2,4-trimethyl-1-pentanol.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: To a series of vials, add a known volume or mass of the desired organic solvent. Add an excess of 2,2,4-trimethyl-1-pentanol to each vial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient time (typically 24 to 48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solute to settle. For a more complete separation, centrifuge the vials at a controlled temperature.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the undissolved solute. Prepare a series of dilutions of the supernatant with the pure solvent.

-

Quantification: Analyze the diluted samples using a suitable analytical technique, such as gas chromatography with flame ionization detection (GC-FID). A calibration curve should be prepared beforehand using standard solutions of 2,2,4-trimethyl-1-pentanol in the same solvent.

-

Calculation: From the concentration of the diluted samples and the dilution factor, calculate the concentration of 2,2,4-trimethyl-1-pentanol in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Molecular Interactions and Solubility: A Visual Representation

The solubility of 2,2,4-trimethyl-1-pentanol in a polar protic solvent like ethanol is driven by the formation of hydrogen bonds. The following diagram illustrates this key interaction.

Caption: Hydrogen bonding between 2,2,4-trimethyl-1-pentanol and ethanol.

Conclusion

2,2,4-Trimethyl-1-pentanol exhibits a favorable solubility profile in a wide range of common organic solvents due to its dual character of having a polar hydroxyl group and a significant nonpolar alkyl chain. It is predicted to be miscible with short-chain alcohols, polar aprotic solvents, aromatic hydrocarbons, aliphatic hydrocarbons, and ethers. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust method for its determination. A thorough understanding of its solubility is essential for leveraging the full potential of this versatile branched-chain alcohol in research, development, and industrial applications.

References

-

PubChem. (n.d.). 2,2,4-Trimethyl-1-pentanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz. (n.d.). 2,2,4-trimethyl-1-pentanol. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Strategic Sourcing and Validation of 2,2,4-Trimethyl-1-pentanol

Topic: Commercial Suppliers and Technical Validation of 2,2,4-Trimethyl-1-pentanol Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Sourcing Specialists.[1]

Executive Summary

2,2,4-Trimethyl-1-pentanol (CAS: 123-44-4) is a branched primary alcohol characterized by significant steric hindrance and high lipophilicity.[1] Unlike common commodity solvents (e.g., n-octanol), this isomer is primarily utilized in two high-precision domains: as a critical impurity reference standard in the manufacturing of Valproic Acid (and related branched-chain therapeutics) and as a specialized steric building block in organic synthesis.[1]

This guide provides a technical framework for sourcing this "rare chemical" classification, distinguishing between analytical-grade standards and synthesis-grade reagents, and establishing a robust Quality Control (QC) protocol to prevent isomer confusion.

Part 1: Chemical Profile & Purity Criticality[1]

Before engaging suppliers, the end-user must define the "Fit-for-Purpose" grade.[1] 2,2,4-Trimethyl-1-pentanol is structurally prone to confusion with its metabolic precursors and isomers, specifically 2,2,4-Trimethyl-1,3-pentanediol (TMPD) .[1]

Structural Specifications

| Property | Specification | Critical Note |

| IUPAC Name | 2,2,4-Trimethylpentan-1-ol | Often mislabeled as "Isooctanol" (a generic term).[1] |

| CAS Number | 123-44-4 | Warning:[1][2][3][4][5][6][7][8] Verify CAS.[1][2][3][4][5][6][8][9] Some databases conflate this with diol derivatives.[1] |

| Molecular Formula | C₈H₁₈O | MW: 130.23 g/mol |

| Boiling Point | 166–168 °C | Significantly lower than the corresponding diol (>200°C).[1] |

| Density | 0.834 g/mL | - |

| Key Application | Valproic Acid Impurity 35 | Pharmacopeial reference standard for API purity profiling.[1] |

The Isomer Trap

The synthesis of 2,2,4-trimethyl-1-pentanol often involves the hydrogenation of aldol condensation products of isobutyraldehyde.[1] Incomplete reduction or side reactions can yield 2,2,4-trimethyl-1,3-pentanediol , which has a similar retention time on non-polar GC columns.[1] Sourcing from non-verified "bulk" vendors increases the risk of receiving the diol or a mixture of isomers.[1]

Part 2: The Supplier Landscape[1]

The supply chain for CAS 123-44-4 is bifurcated into Analytical Reference (mg scale) and Custom Synthesis (g/kg scale).[1] It is rarely available as a bulk commodity.[1]

Tier 1: Analytical Reference Standards (mg Scale)

Use Case: GMP release testing, impurity profiling, method validation.

| Supplier | Product Designation | Grade / Purity | Strategic Note |

| Toronto Research Chemicals (TRC) | Valproic Acid Impurity 35 | >95% (NMR/GC) | Primary source for pharma-compliance.[1] |

| Sigma-Aldrich (Merck) | AldrichCPR (Rare Chemical Library) | "As Is" / Research | Part of the "CPR" program; implies no standard CoA.[1] Validation required. |

| LGC Standards | API Impurity Standard | ISO 17034 (varies) | High-cost, high-traceability for regulatory filings.[1] |

Tier 2: Synthesis & Research Grade (g to kg Scale)

Use Case: Organic synthesis starting material, surfactant development.

| Supplier | Product Designation | Grade / Purity | Strategic Note |

| CymitQuimica | 2,2,4-Trimethyl-1-pentanol | >95% | European distributor; good for mid-scale research.[1] |

| BLD Pharm | Reagent Grade | 95-97% | Reliable custom synthesis aggregator for scale-up.[1] |

| American Custom Chemicals | Bulk Intermediate | Custom | Requires lead time; synthesis-on-demand model.[1] |

Part 3: Sourcing Decision Matrix (Visualization)

The following workflow illustrates the decision logic for selecting a supplier based on the experimental end-goal.

Figure 1: Decision matrix for sourcing 2,2,4-Trimethyl-1-pentanol based on regulatory requirements.

Part 4: Technical Qualification Protocol

Due to the "Rare Chemical" status of this compound, researchers should not rely solely on the Certificate of Analysis (CoA) from Tier 2 suppliers.[1] The following protocol is mandatory for incoming raw material release.

Gas Chromatography (GC-FID/MS) Method

To distinguish 2,2,4-Trimethyl-1-pentanol from its diol precursors and linear isomers.[1]

-

Column: DB-Wax or HP-Innowax (Polar PEG phase is essential to separate alcohols based on hydrogen bonding capability).[1]

-

Dimensions: 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium @ 1.0 mL/min (constant flow).

-

Temperature Program:

-

Hold at 60°C for 2 min.

-

Ramp 10°C/min to 220°C.

-

Hold 5 min.

-

-

Acceptance Criteria:

-

Main peak purity > 95% (area normalization).

-

Impurity Check: Absence of late-eluting peak corresponding to 2,2,4-Trimethyl-1,3-pentanediol (typically elutes ~30-40°C higher).[1]

-

Proton NMR (^1H-NMR) Identity Confirmation

The branching pattern of the 2,2,4-trimethyl group creates a distinct fingerprint.[1]

-

Solvent: CDCl₃.[1]

-

Diagnostic Signals:

-

δ ~3.3-3.4 ppm: Doublet (or broad singlet depending on resolution) for the -CH ₂-OH protons.

-

δ ~0.9 ppm: Intense singlets/doublets representing the three methyl groups.[1]

-

Differentiation: The absence of a signal around δ 3.5-3.8 ppm corresponding to a secondary alcohol (CH-OH) confirms the material is not the 1,3-diol or a secondary alcohol isomer.[1]

-

Part 5: Handling and Safety (SDS Summary)

While 2,2,4-Trimethyl-1-pentanol is not a highly regulated narcotic, it possesses specific hazards related to its branched alkyl chain.[1]

-

GHS Classification:

-

Neurotoxicity Note: Like many C8 alcohols, it can exhibit solvent narcosis (drowsiness/dizziness).[1]

-

Storage: Store at room temperature in a flammables cabinet. It is stable but hygroscopic; keep tightly sealed to prevent moisture uptake which complicates quantitative analysis.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31258: 2,2,4-Trimethyl-1-pentanol.[1] PubChem. Available at: [Link][1]

-

Haz-Map. 2,2,4-Trimethyl-1-pentanol: Occupational Health and Safety Information. Haz-Map. Available at: [Link][1]

Sources

- 1. CAS 123-44-4: 2,2,4-Trimethyl-1-pentanol | CymitQuimica [cymitquimica.com]

- 2. 2,2,4-Trimethyl-1-Pentanol - CAS - 123-44-4 | Axios Research [axios-research.com]

- 3. guidechem.com [guidechem.com]

- 4. 2.2.4-TRIMETHYL-1-PENTANOL synthesis - chemicalbook [chemicalbook.com]

- 5. 2,2,4-Trimethyl-1-pentanol - Hazardous Agents | Haz-Map [haz-map.com]

- 6. 123-44-4 CAS MSDS (2.2.4-TRIMETHYL-1-PENTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2,2,4-TRIMETHYL-1-PENTANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2.2.4-TRIMETHYL-1-PENTANOL | 123-44-4 [chemicalbook.com]

- 9. 1-Pentanol, 2,2,4-trimethyl- (CAS 123-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 2,2,4-Trimethyl-1-pentanol | C8H18O | CID 31258 - PubChem [pubchem.ncbi.nlm.nih.gov]

Environmental Fate & Transport of 2,2,4-Trimethyl-1-pentanol: A Technical Assessment

Executive Summary

2,2,4-Trimethyl-1-pentanol (CAS 123-44-4), often utilized as a specialized solvent or chemical intermediate, presents a distinct environmental profile governed by its branched aliphatic structure.[1][2] Unlike linear alcohols (e.g., 1-pentanol), the presence of a quaternary carbon at the

This guide provides a high-level technical analysis of the physicochemical drivers, degradation pathways, and experimental protocols required to assess the environmental fate of this compound.[1] It is designed for researchers and drug development professionals evaluating the lifecycle impact of solvent selection.[1]

Physicochemical Drivers of Environmental Fate

The fate of 2,2,4-Trimethyl-1-pentanol is dictated by its partitioning behavior between air, water, and organic matter.[1][2] The following data consolidates experimental and estimated values critical for modeling.

Table 1: Key Physicochemical Properties[1][2][3][4]

| Parameter | Value | Environmental Implication |

| Molecular Structure | C₈H₁₈O | Branched primary alcohol (Neopentyl-type structure).[1][2][3] |

| Molecular Weight | 130.23 g/mol | Moderate mobility.[1][3] |

| Boiling Point | 166–168 °C | Semi-volatile; persists in liquid phase at ambient T. |

| Vapor Pressure | ~0.49 mmHg (25 °C) | Moderate volatility; potential for atmospheric transport.[1][2][3] |

| Water Solubility | Slightly Soluble | Limited dissolution; potential for surface film formation.[1][2][3] |

| Log Kow | ~2.5 (Estimated) | Moderate lipophilicity; potential for sediment sorption.[1][2][3] |

| Henry’s Law Constant | ~1.5 × 10⁻⁵ atm-m³/mol | Volatilization from water is a significant removal pathway.[1][2][3] |

Technical Insight: The Log Kow of ~2.5 suggests that while the compound does not bioaccumulate aggressively (BCF < 100), it will partition into organic carbon in soil and sediment (Koc), retarding its groundwater mobility compared to more polar alcohols.[1]

Environmental Compartment Analysis

Atmospheric Fate

In the atmosphere, 2,2,4-Trimethyl-1-pentanol exists primarily in the vapor phase.[1][2] The dominant removal mechanism is reaction with photochemically produced hydroxyl radicals (

-

Mechanism: Hydrogen abstraction, primarily from the C1, C3, and C4 positions.[1] The quaternary C2 position blocks direct abstraction, reducing the overall reaction rate compared to n-octanol.[1]

-

Half-Life: Estimated at 1–2 days (assuming

molecules/cm³).[1]

Aquatic Biodegradation (The Steric Constraint)

Biodegradation is the critical uncertainty for this molecule.[1]

-

Linear Alcohols: Undergo rapid

-oxidation.[1][2] -

2,2,4-Trimethyl-1-pentanol: The gem-dimethyl group at C2 (quaternary carbon) acts as a metabolic block.[1][2] Standard dehydrogenation to the aldehyde and carboxylic acid (2,2,4-trimethylpentanoic acid) can occur, but subsequent

-oxidation is blocked because the C2 position lacks the necessary hydrogen atom for double bond formation.[1]

Visualization of Degradation Pathways

The following diagram illustrates the theoretical atmospheric oxidation and the metabolic blockage point in aquatic systems.

Figure 1: Atmospheric oxidation pathway and aquatic biodegradation steric hindrance points.[1][2]

Experimental Protocols for Fate Assessment

To validate the theoretical predictions above, the following standardized protocols are recommended. These are designed to be self-validating systems with strict controls.[1][2]

Protocol A: Determination of Ready Biodegradability (OECD 301F)

Objective: Quantify the mineralization of 2,2,4-Trimethyl-1-pentanol by activated sludge over 28 days using Manometric Respirometry.

Methodology:

-

Inoculum Preparation:

-

Test System Setup:

-

Vessel 1 (Test Suspension): Mineral medium + Inoculum + Test Substance (100 mg/L ThOD).[1]

-

Vessel 2 (Inoculum Blank): Mineral medium + Inoculum (measures endogenous respiration).[1]

-

Vessel 3 (Procedure Control): Mineral medium + Inoculum + Reference compound (e.g., Sodium Benzoate).[1]

-

Vessel 4 (Toxicity Control): Test Substance + Reference Compound (verifies no inhibition of microbes).

-

-

Data Acquisition:

-

Incubate at 22 ± 1°C in the dark.

-

Continuously monitor

consumption via pressure drop (CO2 is absorbed by NaOH pellets in the headspace).[1]

-

-

Calculation:

Technical Note: Due to the volatility of 2,2,4-Trimethyl-1-pentanol (VP ~0.49 mmHg), closed-system respirometry (OECD 301F) is mandatory.[1][2] Open systems (OECD 301A/B) will yield false positives due to volatilization loss.[1]

Protocol B: HPLC-UV/MS Determination for Aquatic Monitoring

Objective: Detect trace levels in aqueous effluent.[1][2]

-

Sample Prep: Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) or Solid Phase Extraction (SPE) with C18 cartridges.[1]

-

Derivatization (Optional but Recommended): Since the molecule lacks a strong chromophore, derivatize with 3,5-dinitrobenzoyl chloride to enhance UV detection at 254 nm.[1]

-

Chromatography:

Workflow Visualization: OECD 301F Protocol

Figure 2: Decision logic and workflow for biodegradability assessment.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31258, 2,2,4-Trimethyl-1-pentanol.[1][2] Retrieved from [Link][1][3]

-

Organisation for Economic Co-operation and Development (OECD). Test No. 301: Ready Biodegradability.[1][5][6][7][8] OECD Guidelines for the Testing of Chemicals, Section 3.[1] Retrieved from [Link][1][3]

-

European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT/vPvB assessment.[1] Retrieved from [Link][1][3]

-

Haz-Map. 2,2,4-Trimethyl-1-pentanol: Occupational Health and Safety Information. Retrieved from [Link][1][3]

-

NIST Chemistry WebBook. 1-Pentanol, 2,2,4-trimethyl- Thermophysical Properties.[1][2] Retrieved from [Link][1][3]

Sources

- 1. 2,2,4-Trimethyl-1-pentanol | C8H18O | CID 31258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 123-44-4|2.2.4-Trimethyl-1-pentanol|BLD Pharm [bldpharm.com]

- 3. Pentane, 2,2,4-trimethyl- (CAS 540-84-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. umweltbundesamt.de [umweltbundesamt.de]

- 5. petroleumhpv.org [petroleumhpv.org]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

The Steric Landscape of Trimethylpentanols: Isomeric Profiling for Pharmaceutical Applications

Executive Summary

Trimethylpentanols represent a specialized class of C8 branched alcohols characterized by high steric hindrance and unique lipophilic profiles. Unlike linear 1-octanol, which serves as the standard for partition coefficient (

Structural Isomerism and Pharmacochemical Relevance[1][2]

The "trimethylpentanol" designation encompasses isomers of the formula

The Primary Isomers

-

2,2,4-Trimethyl-1-pentanol (CAS 123-44-4): The most industrially relevant isomer. It features a neopentyl-like structure adjacent to the hydroxyl group, providing significant resistance to ester hydrolysis and oxidation.

-

2,4,4-Trimethyl-1-pentanol (CAS 16325-63-6): Structurally similar but with the quaternary carbon shifted to the terminal position, altering the hydrodynamic volume and viscosity.

Why Branching Matters in Drug Development

-

Steric Shielding: The bulky methyl groups adjacent to the hydroxyl moiety in the 2,2,4-isomer reduce hydrogen bonding accessibility compared to linear alcohols. This results in lower viscosity and modified solvency power for non-polar drugs.

-

Metabolic Stability: Steric hindrance retards the rate of oxidation by alcohol dehydrogenases (ADH), potentially extending the half-life of the solvent in biological matrices compared to n-octanol.

Synthetic Pathways: The Aldol Route

Unlike linear alcohols derived from ethylene oligomerization (Ziegler process), trimethylpentanols are synthesized via the aldol condensation of isobutyraldehyde . This route is preferred for its high regioselectivity.

Mechanism of Action

The synthesis proceeds through the dimerization of isobutyraldehyde to form a hydroxy-aldehyde, followed by dehydration and hydrogenation.

-

Dimerization: Two molecules of isobutyraldehyde condense under basic catalysis (NaOH) to form 3-hydroxy-2,2,4-trimethylpentanal.

-

Dehydration: The intermediate eliminates water to form the unsaturated aldehyde (2,2,4-trimethyl-2-pentenal).

-

Hydrogenation: Catalytic hydrogenation (Ni or Cu/Cr) saturates the alkene and reduces the aldehyde to the primary alcohol.

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of C4 precursors to the C8 trimethylpentanol target.

Caption: Step-wise synthesis of 2,2,4-trimethyl-1-pentanol via isobutyraldehyde dimerization.

Physicochemical Profiling

The following data consolidates the properties of the two key isomers against n-Octanol (the reference standard). Note the depression in boiling point and density caused by branching, despite identical molecular weights.

| Property | 2,2,4-Trimethyl-1-pentanol | 2,4,4-Trimethyl-1-pentanol | n-Octanol (Reference) |

| CAS Number | 123-44-4 | 16325-63-6 | 111-87-5 |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol |

| Boiling Point (760 mmHg) | 166 - 168 °C | 169.3 °C | 195 °C |

| Density (20°C) | 0.828 g/cm³ | 0.821 g/cm³ | 0.827 g/cm³ |

| LogP (Est.) | 2.6 - 2.8 | 2.4 - 2.5 | 3.0 |

| Water Solubility | Low (< 1 g/L) | Low (< 1 g/L) | 0.3 g/L |

| Steric Character | High (Gem-dimethyl @ C2) | Moderate (Gem-dimethyl @ C4) | None (Linear) |

Interpretation for Formulators: The reduced boiling point of trimethylpentanols compared to n-octanol (approx. 30°C lower) indicates weaker intermolecular Van der Waals forces due to the globular shape of the branched molecule. This translates to lower viscosity , making these isomers superior co-solvents for injectable formulations where flowability is critical.

Analytical Characterization: Distinguishing Isomers

In purity profiling, distinguishing between the 2,2,4- and 2,4,4- isomers is critical. Mass spectrometry (GC-MS) often yields similar fragmentation patterns (base peak m/z 57 for butyl cation). Proton NMR (

H-NMR Diagnostic Signals (CDCl )

-

2,2,4-Trimethyl-1-pentanol:

-

Gem-dimethyls (C2): Singlet signal (approx. 0.9 ppm).

-

Terminal Methyls (C4): Doublet signal (split by the methine proton).

-

Key Feature: Asymmetry in the methyl region.

-

-

2,4,4-Trimethyl-1-pentanol:

-

Tert-butyl Group (C4): Strong, sharp singlet integrating for 9 protons (approx. 0.9 ppm).

-

Key Feature: The dominant tert-butyl singlet is the "fingerprint" of the 2,4,4- isomer.

-

Experimental Protocol: High-Purity Isolation

Objective: Purification of 2,2,4-trimethyl-1-pentanol from a crude commercial mixture (often containing unreacted aldehydes or isomeric byproducts) for use as an analytical standard or pharmaceutical excipient.

Prerequisites:

-

Crude 2,2,4-trimethyl-1-pentanol (>85% purity).[1]

-

Vacuum distillation apparatus (Vigreux column).

-

Gas Chromatography (FID detector) for fraction analysis.

Step-by-Step Methodology

-

Feed Preparation:

-

Load the crude alcohol into a round-bottom flask.

-

Add 0.5% w/w sodium borohydride (

). -

Causality:

reduces trace aldehyde impurities (which cause odor and instability) to their corresponding alcohols, which are easier to separate or benign in the final matrix. Stir for 1 hour at room temperature.

-

-

Vacuum Distillation Setup:

-

Connect the flask to a 30cm Vigreux column.

-

Apply vacuum to reduce pressure to 20 mmHg .

-

Target: At 20 mmHg, the boiling point of 2,2,4-trimethyl-1-pentanol drops to approximately 75-80°C, preventing thermal degradation.

-

-

Fractionation:

-

Foreshot (Discard): Collect the first 5% of distillate. This contains light ends and any residual water.

-

Main Fraction (Collect): Collect distillate while the vapor temperature remains stable (±1°C).

-

Heel (Discard): Stop distillation when pot volume reaches 10%.

-

-

Validation:

-

Inject 1 µL of the Main Fraction into GC-FID (Column: DB-Wax or equivalent polar column).

-

Acceptance Criteria: Purity > 99.0%; Aldehyde content < 0.05%.

-

Metabolic and Toxicological Pathway

Understanding the metabolic fate of trimethylpentanols is essential for safety assessment. The primary clearance pathway involves oxidation of the alcohol to the carboxylic acid, followed by conjugation.

Caption: Oxidative metabolic pathway of trimethylpentanol in mammalian systems.

Toxicological Note: Researchers must be aware that branched carboxylic acid metabolites can exhibit longer half-lives than linear analogues due to resistance to

References

-

National Institute of Standards and Technology (NIST). 1-Pentanol, 2,2,4-trimethyl- (CAS 123-44-4) Phase Change Data. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

-

PubChem. 2,4,4-Trimethylpentan-1-ol (Compound Summary). National Library of Medicine. [Link]

-

U.S. EPA. Toxicological Review of 2,2,4-Trimethylpentane. (Providing mechanistic insight into branched hydrocarbon metabolism). [Link]

Sources

Methodological & Application

High-Purity 2,2,4-Trimethyl-1-pentanol in Spectroscopic Analysis: Solvation Dynamics and Protocol Optimization

Executive Summary: The "Goldilocks" Solvent

In pharmaceutical spectroscopy, researchers often face a dichotomy: polar solvents (Methanol, Water) offer excellent UV transparency but fail to dissolve lipophilic Class II/IV drugs, while non-polar solvents (Hexane, Toluene) dissolve the drugs but lack the hydrogen-bonding capability to simulate biological environments.[1]

2,2,4-Trimethyl-1-pentanol (TMP) (CAS: 123-44-4) bridges this gap.[1][2] As a branched isomer of octanol, it combines a bulky lipophilic tail with a hydrophilic hydroxyl head.[1] This guide details the use of TMP as a superior medium for analyzing hydrophobic Active Pharmaceutical Ingredients (APIs), emphasizing its role in UV-Vis spectroscopy and fluorescence anisotropy due to its unique viscosity and polarity profile.[1]

Physicochemical Profile & Spectroscopic Suitability[1]

TMP is distinct from standard n-octanol due to its steric bulk.[1] This branching prevents the formation of ordered solvent shells often seen with linear alcohols, affecting solvatochromic shifts and rotational diffusion rates in fluorescence studies.[1]

Table 1: Comparative Solvent Properties for Spectroscopy

| Property | 2,2,4-Trimethyl-1-pentanol (TMP) | Methanol (Standard) | n-Octanol (Reference) | Impact on Spectroscopy |

| UV Cutoff (10 mm) | ~215 nm* | 205 nm | 210 nm | Suitable for aromatic APIs; requires blank subtraction below 220 nm.[1] |

| Refractive Index ( | 1.428 | 1.329 | 1.429 | Matches quartz optics closely; reduces scattering at interfaces.[1] |

| Boiling Point | 166–168 °C | 64.7 °C | 195 °C | Low volatility ensures stable concentration during long scans.[1] |

| Viscosity ( | ~8–10 cP | 0.59 cP | 7.3 cP | High viscosity inhibits solute rotation (crucial for anisotropy).[1] |

| Log P (Oct/Wat) | ~2.9–3.0 | -0.77 | 3.00 | Excellent mimic for lipid bilayer environments.[1] |

*Note: UV Cutoff is defined as the wavelength where Absorbance > 1.0 AU in a 1cm path.[1][3] High-purity spectroscopic grade (>99%) is required to minimize isomeric impurities that broaden this cutoff.

Decision Logic: When to Use TMP?

Do not use TMP as a generic replacement for Methanol.[1] Use it when specific solubility or environmental simulation is required.[1]

Figure 1: Decision tree for selecting TMP based on analyte solubility and experimental goals.

Application 1: UV-Vis Spectroscopy of Lipophilic Drugs

Context

Many Class II drugs (e.g., Felodipine, Griseofulvin) precipitate in aqueous buffers, causing light scattering that ruins UV spectra.[1] While Hexane dissolves them, it lacks the polar environment to stabilize certain transition states (

Protocol: High-Viscosity Handling & Baseline Correction

Materials:

-

Spectroscopic Grade 2,2,4-Trimethyl-1-pentanol (>98%).[1][2]

-

Quartz Cuvettes (10 mm pathlength).[1]

-

Vacuum degassing unit.[1]

Step-by-Step Methodology:

-

Solvent Pre-Treatment (Critical):

-

Blank Preparation:

-

Baseline Scan:

-

Sample Dissolution:

-

Measurement:

Application 2: Fluorescence Anisotropy & Micro-Viscosity[1]

Context

TMP is an excellent solvent for fluorescence polarization studies.[1] Its high viscosity (~8 cP) slows the rotational diffusion of fluorophores, making it easier to measure anisotropy (

Protocol: Determining Micro-Environmental Viscosity

-

Probe Selection: Use a hydrophobic probe like DPH (1,6-Diphenyl-1,3,5-hexatriene) or Coumarin 153.[1]

-

Labeling: Prepare a stock solution of the probe in TMP (

M). -

Measurement:

-

Calculation:

Application 3: Liquid-Liquid Extraction (LLE) for Bioanalysis[1]

TMP is highly immiscible with water but possesses a hydroxyl group that can interact with polar functionalities on drug molecules, offering selectivity distinct from alkanes.[1]

Figure 2: Extraction workflow utilizing TMP's immiscibility and specific gravity (0.834).[1]

Protocol Nuance:

-

Emulsion Risk: Because TMP is somewhat surfactant-like (amphiphilic), it can form stable emulsions with plasma proteins.[1]

-

Resolution: If an emulsion forms, add 5% NaCl to the aqueous phase ("salting out") before centrifugation to force phase separation.[1]

Troubleshooting & Validation (Self-Correcting Systems)

To ensure data integrity, implement these checkpoints:

-

The "Schlieren" Check:

-

The UV Cutoff Drift:

-

Temperature Control:

References

-

National Institute of Standards and Technology (NIST). (2023).[1] 1-Pentanol, 2,2,4-trimethyl-: Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[1][9] [Link][1]

-

PubChem. (2023).[1] 2,2,4-Trimethyl-1-pentanol Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvatochromism and solvent selection).

Sources

- 1. 2,2,4-Trimethyl-1-pentanol | C8H18O | CID 31258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2.2.4-TRIMETHYL-1-PENTANOL(123-44-4) 1H NMR [m.chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pentane, 2,2,4-trimethyl- (CAS 540-84-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 1-Pentanol, 2,2,4-trimethyl- [webbook.nist.gov]

Navigating the Nuances of 2,2,4-Trimethyl-1-Pentanol in Fragrance Applications: A Technical Guide

For Immediate Release

A comprehensive guide offering detailed application notes and protocols for the use of 2,2,4-trimethyl-1-pentanol as a fragrance ingredient has been developed for researchers, scientists, and professionals in drug development and perfumery. This document provides an in-depth analysis of its chemical properties, olfactory characteristics, and practical application in fragrance formulations, underpinned by rigorous scientific protocols.

Introduction: Understanding 2,2,4-Trimethyl-1-Pentanol

2,2,4-Trimethyl-1-pentanol (CAS No. 123-44-4) is a branched-chain primary alcohol with the molecular formula C₈H₁₈O.[1][2] Its structure, characterized by significant steric hindrance around the hydroxyl group, contributes to its chemical stability and relatively low volatility, making it a potentially valuable component in long-lasting fragrance compositions.[3] While primarily recognized as an intermediate in the synthesis of esters that possess fruity and floral notes, the olfactory profile of the alcohol itself presents a complex and multifaceted character that warrants careful consideration by the fragrance chemist.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,2,4-trimethyl-1-pentanol is fundamental to its effective application in fragrance formulations.

| Property | Value | Source |

| Molecular Weight | 130.23 g/mol | [1][2] |

| Boiling Point | 165-169 °C | [3] |

| Density | ~0.818 - 0.834 g/mL at 25 °C | [3] |

| Vapor Pressure | ~0.49 mmHg at 20-25 °C | [2] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [3] |

Olfactory Profile: A Dichotomy of Perception

The olfactory character of 2,2,4-trimethyl-1-pentanol is a subject of some debate within the fragrance community, with descriptions ranging from desirable to potentially challenging. Some sources describe it as having a "pleasant odor profile," suitable for use as a fragrance intermediate.[3] Conversely, other databases characterize it as having a "characteristic strong smell and a sharp burning taste," even noting it as an "impurity of Pentanol" and recommending it as "not for fragrance use."[1]

This discrepancy may be attributable to the purity of the material being evaluated. The presence of residual aldehydes or other synthetic byproducts can significantly impact the final odor profile, introducing harsh or unpleasant notes. Therefore, the use of a highly purified grade of 2,2,4-trimethyl-1-pentanol is paramount for fragrance applications. For the purpose of this guide, we will consider the olfactory profile of the purified ingredient, which is generally described as having subtle fruity and green nuances.

Application in Fragrance Formulations

Due to its low volatility and subtle scent profile, 2,2,4-trimethyl-1-pentanol can serve multiple functions within a fragrance concentrate.

-

Modifier and Blender: Its primary role is often as a modifier, where it can be used to soften the initial "top notes" of a fragrance and create a smoother transition to the heart of the scent. It can also act as a blending agent, helping to harmonize disparate fragrance materials.

-

Fixative: The low vapor pressure of 2,2,4-trimethyl-1-pentanol allows it to act as a partial fixative, extending the longevity of more volatile components in a fragrance.

-

Solvent: It can also function as a co-solvent for certain resinoids and other challenging-to-dissolve fragrance materials.

Recommended Use Levels

Based on data for other branched C8 alcohols and safety assessments for branched-chain saturated alcohols, a starting inclusion level of 0.1% to 2% of the fragrance concentrate is recommended.[4] Higher levels may be used depending on the desired effect and the overall composition of the fragrance.

Protocols for Evaluation and Quality Control

To ensure the successful incorporation of 2,2,4-trimethyl-1-pentanol into a fragrance formulation, a series of rigorous evaluation and quality control protocols should be followed.

Sensory Evaluation Protocols

Objective: To establish a detailed and consensus-driven olfactory profile of a new batch of 2,2,4-trimethyl-1-pentanol.

Materials:

-

High-purity 2,2,4-trimethyl-1-pentanol

-

Odor-free smelling strips

-

Ethanol (perfumer's grade)

-

Glass beakers and graduated cylinders

-

A panel of at least 5 trained sensory analysts

Procedure:

-

Preparation of Samples: Prepare a 10% dilution of 2,2,4-trimethyl-1-pentanol in ethanol.

-

Evaluation:

-

Dip a smelling strip into the 10% solution, ensuring not to oversaturate.

-

Allow the ethanol to evaporate for approximately 10-15 seconds.

-

Each panelist should then smell the strip at regular intervals (e.g., immediately, 5 minutes, 30 minutes, 1 hour, and 4 hours) to evaluate the evolution of the scent.

-

Panelists should independently record their observations using a standardized fragrance vocabulary, noting primary and secondary scent descriptors (e.g., fruity, green, waxy, alcoholic), intensity, and any off-notes.

-

-

Data Analysis: The panel leader will collate the descriptors and intensity ratings to create a comprehensive olfactory profile and identify any inconsistencies that may indicate impurities.

Objective: To determine if a perceptible difference exists between two batches of 2,2,4-trimethyl-1-pentanol or between the ingredient and a control.

Materials:

-

Two samples of 2,2,4-trimethyl-1-pentanol (e.g., new batch vs. standard)

-

Identical, coded sample vials

-

A panel of at least 15 trained or semi-trained assessors

Procedure:

-

Sample Preparation: For each panelist, present three coded samples. Two of the samples will be identical (from the same batch), and one will be different. The order of presentation should be randomized for each panelist.

-

Evaluation: Panelists are instructed to smell each sample from left to right and identify the "odd" or "different" sample.

-

Data Analysis: The number of correct identifications is recorded. Statistical tables for triangle tests are then used to determine if the number of correct judgments is statistically significant at a chosen confidence level (typically p < 0.05).

Stability and Compatibility Testing

Objective: To assess the stability of 2,2,4-trimethyl-1-pentanol in a model cosmetic base and its compatibility with the packaging.

Materials:

-

2,2,4-trimethyl-1-pentanol

-

Model cosmetic bases (e.g., an oil-in-water lotion and an ethanol-based spray)

-

Final intended packaging and glass control containers

-

Oven capable of maintaining 40°C ± 2°C

-

Refrigerator/freezer capable of maintaining 4°C ± 2°C and -10°C ± 2°C

-

pH meter, viscometer, and colorimeter

Procedure:

-

Formulation: Prepare batches of the model cosmetic bases, one with a target concentration of 2,2,4-trimethyl-1-pentanol (e.g., 1%) and a control batch without the fragrance ingredient.

-

Storage Conditions:

-

Accelerated Stability: Store samples in both the final packaging and glass containers at 40°C for a period of 1 to 3 months.

-

Freeze-Thaw Cycling: Subject samples to three to five cycles of 24 hours at -10°C followed by 24 hours at room temperature.[2]

-

Real-Time Stability: Store samples at room temperature (approximately 25°C) for a minimum of 12 months.

-

-

Evaluation: At specified time points (e.g., initial, 1 week, 1 month, 3 months, and 12 months for real-time), evaluate the samples for the following parameters:

-

Color: Visually and with a colorimeter.

-

Odor: By a trained sensory panel.

-

pH: Using a calibrated pH meter.

-

Viscosity: Using a viscometer.

-

Physical Stability: Check for any signs of phase separation, crystallization, or precipitation.

-

Packaging Compatibility: Inspect the packaging for any signs of degradation, discoloration, or leakage.

-

Safety and Regulatory Considerations

Conclusion

2,2,4-Trimethyl-1-pentanol presents as a fragrance ingredient with potential utility as a modifier, blender, and fixative, owing to its chemical stability and low volatility. However, the conflicting reports on its olfactory profile underscore the critical importance of sourcing high-purity material and conducting rigorous in-house sensory evaluation. By adhering to the detailed protocols outlined in this guide, fragrance chemists can effectively assess the true character of 2,2,4-trimethyl-1-pentanol and confidently determine its suitability for their specific creative and technical needs.

References

-

MySkinRecipes. (n.d.). 2,4,4-Trimethyl-1-pentanol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,2,4-trimethyl-1-pentanol. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,4-Trimethyl-1-pentanol. National Center for Biotechnology Information. Retrieved from [Link]

-

MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

-

Sitaram Dixit. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]

-

Belsito, D., et al. (2010). A safety assessment of branched chain saturated alcohols when used as fragrance ingredients. Food and Chemical Toxicology, 48(Suppl 4), S1-S14. Retrieved from [Link]

Sources

- 1. binapatria.id [binapatria.id]

- 2. 2,2,4-Trimethyl-1-pentanol | C8H18O | CID 31258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,4-trimethyl-1-pentanol, 123-44-4 [thegoodscentscompany.com]

- 4. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the synthesis of 2,2,4-Trimethyl-1-pentanol

Executive Summary & Application Context

2,2,4-Trimethyl-1-pentanol (CAS 123-44-4) is a branched primary alcohol exhibiting unique steric properties due to the gem-dimethyl substitution at the

This protocol details the laboratory-scale synthesis of 2,2,4-Trimethyl-1-pentanol via the reduction of 2,2,4-trimethylpentanoic acid (or its methyl ester surrogate) using Lithium Aluminum Hydride (LiAlH

Safety & Hazard Analysis (Critical)

-

Lithium Aluminum Hydride (LiAlH

): Pyrophoric solid. Reacts violently with water and protic solvents to release flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon). -

Tetrahydrofuran (THF): Highly flammable and forms explosive peroxides. Use only fresh, anhydrous, inhibitor-free THF from a solvent purification system.

-

Reaction Profile: Exothermic. The quenching step is critical and poses the highest risk of thermal runaway.

Mandatory PPE: Flame-resistant lab coat, nitrile gloves (double-gloved recommended), safety goggles, and face shield during quenching. Work exclusively in a functioning fume hood.

Reaction Mechanism & Pathway

The synthesis proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The steric bulk at the C2 position requires rigorous anhydrous conditions and reflux to drive the reaction to completion.

Figure 1: Stepwise reduction pathway of 2,2,4-trimethylpentanoic acid to the target alcohol.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | Mass/Vol | Notes |

| 2,2,4-Trimethylpentanoic Acid | Substrate | 1.0 | 14.4 g (100 mmol) | Liquid; dry if necessary. |

| LiAlH | Reductant | 1.5 | 62.5 mL | Use solution for safer handling. |

| THF (Anhydrous) | Solvent | N/A | 200 mL | Dried over molecular sieves. |

| Ethyl Acetate | Quench | N/A | ~10 mL | For destroying excess hydride. |

| Sodium Sulfate (Na | Drying Agent | N/A | ~20 g | Anhydrous granular. |

Step-by-Step Methodology

Phase A: Setup and Reagent Preparation

-

Inert Assembly: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush the system with dry Nitrogen for 15 minutes.

-

Solvent Charge: Cannulate 100 mL of anhydrous THF into the RBF. Cool the flask to 0°C using an ice/water bath.

-

Catalyst Addition: Carefully transfer the LiAlH

solution (62.5 mL) into the cooled THF via syringe. Note: LiAlH

Phase B: Addition and Reflux

4. Substrate Solution: Dissolve 14.4 g of 2,2,4-trimethylpentanoic acid in 50 mL of anhydrous THF. Transfer this solution to the addition funnel.

5. Controlled Addition: Dropwise add the acid solution to the LiAlH

- Insight: Vigorous evolution of hydrogen gas will occur initially (deprotonation of the acid). Maintain internal temperature <10°C.

- Thermal Drive: Once gas evolution subsides and addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to a gentle reflux (66°C) for 4–6 hours.

- Checkpoint: Monitor reaction progress via TLC (solvent: 20% EtOAc/Hexanes) or GC-MS. The disappearance of the acid peak confirms conversion.

Phase C: The Fieser Workup (Critical Safety Step) 7. Cooling: Cool the reaction mixture back to 0°C. 8. Quenching: Dilute with 50 mL diethyl ether. Carefully quench excess hydride using the Fieser method to produce a granular, filterable precipitate:

- Add 2.4 mL Water (slowly, dropwise).

- Add 2.4 mL 15% NaOH (aq) .

- Add 7.2 mL Water .

- Precipitation: Remove the ice bath and stir vigorously for 30 minutes until a white, granular precipitate forms (Lithium/Aluminum salts).

Phase D: Isolation and Purification

10. Filtration: Filter the mixture through a pad of Celite or a coarse fritted glass funnel to remove the salts. Wash the filter cake with 2 x 50 mL diethyl ether.

11. Drying: Combine the filtrate, dry over anhydrous Na

- Target Fraction: Collect the fraction boiling at 165–167°C (at 760 mmHg) or equivalent reduced pressure boiling point.

Characterization & Quality Control

| Parameter | Expected Value | Validation Method |

| Appearance | Colorless, viscous liquid | Visual Inspection |

| Boiling Point | 166–168°C | Distillation Thermometer |

| Refractive Index | Refractometer | |

| IR Spectrum | Broad peak 3300–3400 cm | FTIR |

| Density | 0.83 g/mL | Pycnometer |

Troubleshooting:

-

Low Yield: Often caused by "clumping" of aluminum salts trapping the product during workup. Ensure vigorous stirring during the Fieser quench to create granular salts.

-

Incomplete Reduction: If the acid persists, extend reflux time. The gem-dimethyl group creates significant steric shielding around the carbonyl carbon.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31258, 2,2,4-Trimethyl-1-pentanol. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). 2,2,4-Trimethyl-1-pentanol Mass Spectrum and Properties.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for LiAlH4 reduction protocols and Fieser workup).

- Occupational Safety and Health Administration (OSHA).Occupational Chemical Database: 2,2,4-Trimethyl-1-pentanol.

Sources

Application Note: 2,2,4-Trimethyl-1-pentanol as an Internal Standard in GC-MS

This Application Note is designed for researchers and analytical scientists in drug development, forensic toxicology, and metabolic profiling.[1][2] It details the validation and protocol for using 2,2,4-Trimethyl-1-pentanol as a high-fidelity internal standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS).

Target Analytes: Volatile Organic Compounds (VOCs), Branched-Chain Alcohols, and Solvent Metabolites in Biological Matrices.[1][2]

Executive Summary

In quantitative GC-MS analysis, the selection of an internal standard (IS) is the single most critical factor for data integrity.[2] While deuterated analogs are the "gold standard," they are often cost-prohibitive or unavailable for novel metabolites.[2]

2,2,4-Trimethyl-1-pentanol (CAS: 123-44-4) presents a superior non-isotopic alternative for the analysis of mid-volatility polar compounds.[2] Its unique gem-dimethyl branching provides steric hindrance that significantly reduces susceptibility to enzymatic degradation and oxidative stress compared to linear alcohols.[2] Furthermore, its boiling point (166°C) and retention index allow it to elute in a "quiet" chromatographic window—after the highly volatile solvent front (ethanol/methanol) but before heavier semi-volatile lipids—making it ideal for complex biological matrices like urine, plasma, and fermentation broths.[1]

Chemical Profile & Mechanism of Action[2]

Physicochemical Properties

| Property | Value | Relevance to GC-MS |